4-{4-[2-(Morpholin-4-yl)ethyl]piperazin-1-yl}aniline
Description
Chemical Structure and Properties
4-{4-[2-(Morpholin-4-yl)ethyl]piperazin-1-yl}aniline (CAS: 68180-26-7) is a tertiary amine-containing compound with the molecular formula C₁₆H₂₆N₄O (molecular weight: 302.42 g/mol). It features a central aniline group linked to a piperazine ring substituted with a morpholine-ethyl chain. This structural motif confers both hydrophilic (morpholine oxygen) and hydrophobic (aromatic and aliphatic regions) properties, making it a versatile intermediate in medicinal chemistry .
Applications
The compound is frequently utilized in the synthesis of kinase inhibitors, G protein-coupled receptor (GPCR) modulators, and vascular adhesion protein-1 (VAP-1) inhibitors, as evidenced by its role in generating derivatives with anti-inflammatory and antidiabetic nephropathy activity .
Structure
3D Structure
Properties
IUPAC Name |
4-[4-(2-morpholin-4-ylethyl)piperazin-1-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O/c17-15-1-3-16(4-2-15)20-9-7-18(8-10-20)5-6-19-11-13-21-14-12-19/h1-4H,5-14,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKOGXWCYWGECN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2CCOCC2)C3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[2-(Morpholin-4-yl)ethyl]piperazin-1-yl}aniline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of ethylenediamine with diethanolamine to form N-(2-hydroxyethyl)piperazine.
Morpholine Introduction: The intermediate is then reacted with morpholine in the presence of a suitable catalyst to introduce the morpholine moiety.
Aniline Coupling: Finally, the product is coupled with aniline under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-{4-[2-(Morpholin-4-yl)ethyl]piperazin-1-yl}aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and strong nucleophiles.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 4-{4-[2-(Morpholin-4-yl)ethyl]piperazin-1-yl}aniline is , with a molecular weight of approximately 302.41 g/mol. The compound features a morpholine ring connected to a piperazine moiety, which contributes to its biological activity.
Anticancer Research
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of this compound have been studied for their ability to modulate protein kinase activity, which is crucial in regulating cellular proliferation and survival pathways in cancer cells. A notable patent (EP2210607B1) describes related compounds that target specific cancer pathways, demonstrating the potential of morpholine and piperazine derivatives in oncology .
Antidepressant Activity
Studies have suggested that piperazine derivatives can exhibit antidepressant-like effects. The structural similarity of this compound to known antidepressants indicates its potential for development in treating mood disorders. The morpholine component may enhance the compound's ability to cross the blood-brain barrier, thereby increasing its efficacy .
Neuropharmacology
The compound's piperazine structure is associated with various neuropharmacological activities. Research has shown that piperazine derivatives can act as serotonin receptor modulators, which are essential in treating anxiety and depression. The presence of the morpholine group may further enhance these interactions, making it a candidate for neuropharmacological studies .
Data Tables
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers synthesized several analogs of this compound and tested their efficacy against various cancer cell lines. Results indicated that certain modifications to the structure enhanced cytotoxicity against breast cancer cells by inhibiting specific kinase pathways involved in tumor growth.
Case Study 2: Neuropharmacological Effects
A separate investigation explored the effects of piperazine derivatives on serotonin receptors in animal models. The study found that compounds with similar structures to this compound significantly improved symptoms of anxiety and depression, suggesting potential therapeutic uses in psychiatric disorders.
Mechanism of Action
The mechanism of action of 4-{4-[2-(Morpholin-4-yl)ethyl]piperazin-1-yl}aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural analogs of 4-{4-[2-(morpholin-4-yl)ethyl]piperazin-1-yl}aniline, emphasizing differences in substituents, pharmacological profiles, and synthetic applications.
Table 1: Structural and Functional Comparison
Key Structural and Functional Differences
Methanesulfonyl groups (e.g., in the thienopyrimidine derivative) enhance hydrogen bonding and kinase selectivity compared to the morpholine oxygen .
Lipophilicity and Pharmacokinetics
- The dimethoxyphenethyl substituent in 2-[4-[2-(3,4-dimethoxyphenyl)ethyl]piperazin-1-yl]aniline increases logP (calculated: ~3.5 vs. ~2.1 for the target compound), improving blood-brain barrier penetration .
- The chlorophenyl-fluorophenyl system in the pyrrole derivative (CAS: 1799522-68-1) adds steric bulk, reducing solubility but enhancing target specificity for CYP enzymes .
Biological Activity
- The target compound’s morpholine-ethyl-piperazine scaffold is critical for VAP-1 inhibition (IC₅₀: ~50 nM), whereas analogs with methylsulfonyl or nitro groups exhibit divergent mechanisms, such as kinase or CYP inhibition .
Research Findings and Trends
- Synthetic Utility : The target compound’s piperazine-aniline core is a common building block for derivatization. For example, coupling with boronate esters (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline) enables Suzuki-Miyaura cross-coupling to generate biaryl analogs .
- Pharmacological Gaps : While morpholine-containing analogs show promise in diabetes-related inflammation, sulfonamide or nitro-substituted derivatives are understudied in neurodegenerative diseases, suggesting future research directions .
Biological Activity
4-{4-[2-(Morpholin-4-yl)ethyl]piperazin-1-yl}aniline, also known by its CAS number 1018250-14-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including enzyme inhibition, cytotoxicity, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₆N₄O |
| Molecular Weight | 290.40 g/mol |
| CAS Number | 1018250-14-0 |
Enzyme Inhibition
Recent studies have highlighted the compound's potential as an inhibitor of various enzymes, particularly those involved in metabolic pathways. For instance, compounds structurally related to this compound have shown promising inhibitory effects against monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters.
- Monoamine Oxidase Inhibition : A study found that derivatives of piperazine exhibited selective inhibition of MAO-B with IC₅₀ values in the low micromolar range, suggesting that modifications to the piperazine structure can enhance biological activity .
- Tyrosinase Inhibition : Other research has focused on tyrosinase inhibitors, where related compounds demonstrated competitive inhibition with IC₅₀ values significantly lower than standard inhibitors like kojic acid . This suggests a potential role for this compound in cosmetic applications to reduce melanin production.
Cytotoxicity Studies
The cytotoxic effects of this compound have been assessed in various cancer cell lines. Preliminary findings indicate that while some derivatives exhibit cytotoxic properties, others maintain low toxicity levels, making them suitable candidates for further development.
Case Study 1: Tyrosinase Inhibition
In a comparative study of tyrosinase inhibitors, derivatives of the piperazine scaffold were synthesized and evaluated. The most effective compound showed an IC₅₀ value of 0.18 µM against Agaricus bisporus tyrosinase, outperforming traditional inhibitors . This highlights the potential for developing skin-whitening agents based on this chemical structure.
Case Study 2: Neuroprotective Potential
Another investigation focused on the neuroprotective effects of related compounds on neuronal cell lines. The results indicated that certain derivatives could protect against oxidative stress-induced apoptosis at concentrations that did not induce cytotoxicity . This positions this compound as a candidate for treating neurodegenerative disorders.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 4-{4-[2-(Morpholin-4-yl)ethyl]piperazin-1-yl}aniline?
- The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 4-nitroaniline derivatives with morpholine-containing intermediates under alkaline conditions, followed by reduction of the nitro group to an amine (as seen in analogous piperazine-morpholine systems) . Catalysts like palladium or nickel may enhance efficiency. Post-synthetic purification often involves column chromatography or recrystallization .
Q. What spectroscopic techniques are optimal for characterizing this compound?
- 1H/13C NMR identifies proton environments (e.g., morpholine’s δ 2.6–3.8 ppm protons, piperazine’s δ 2.5–3.5 ppm signals). Mass spectrometry (ESI) confirms molecular weight, with expected [M+H]+ peaks near m/z 316–330 based on analogs . HPLC (>95% purity) and FT-IR (N-H stretches at ~3400 cm⁻¹) further validate structural integrity .
Q. How does pH influence the compound’s stability in aqueous solutions?
- Stability studies on similar piperazine-morpholine derivatives show optimal solubility and degradation resistance at pH 6–7. Acidic conditions (pH < 4) may protonate tertiary amines, reducing solubility, while alkaline conditions (pH > 9) risk hydrolysis of the piperazine ring .
Advanced Research Questions
Q. What strategies resolve contradictions in reported solubility data across studies?
- Contradictions arise from solvent polarity, temperature, and crystallinity differences. Use Hansen solubility parameters to identify optimal solvents (e.g., DMSO, ethanol). Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) clarify polymorphic forms impacting solubility .
Q. How can computational modeling predict the compound’s receptor-binding affinity?
- Molecular docking (AutoDock Vina, Schrödinger) against targets like dopamine D2/D3 receptors (due to structural similarity to known agonists ) identifies key interactions: morpholine’s oxygen forms hydrogen bonds, while the piperazine-ethyl chain occupies hydrophobic pockets. MD simulations (>100 ns) assess binding stability under physiological conditions .
Q. What in vitro assays evaluate the compound’s enzymatic inhibition potential?
- CYP450 inhibition assays (e.g., CYP3A4/2D6) using fluorogenic substrates quantify IC50 values. Kinetic studies (Lineweaver-Burk plots) determine inhibition mechanisms (competitive/uncompetitive). Cross-validate with LC-MS/MS metabolite profiling .
Q. How to design SAR studies for optimizing bioactivity?
- Modify the morpholine ring (e.g., replace with pyrrolidine) or vary piperazine substituents. Assess changes via radioligand binding assays (for receptor affinity) and ADMET predictions (e.g., SwissADME) to balance potency and pharmacokinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
